molecular formula C12H14F3NO2 B8312246 Benzamide, N,N-diethyl-2-(trifluoromethoxy)-

Benzamide, N,N-diethyl-2-(trifluoromethoxy)-

Cat. No.: B8312246
M. Wt: 261.24 g/mol
InChI Key: OUQVAOMQWJVVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N-diethyl-2-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N,N-diethyl-2-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N-diethyl-2-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

N,N-diethyl-2-(trifluoromethoxy)benzamide

InChI

InChI=1S/C12H14F3NO2/c1-3-16(4-2)11(17)9-7-5-6-8-10(9)18-12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

OUQVAOMQWJVVGJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-trifluoromethoxybenzoic acid (3.6 g, 17.5 mmol, Avocado) in dry CH2Cl2 (150 mL) with DMF (0.5 mL) was added a 2M solution of oxalyl chloride in CH2Cl2 (17.5 mL) dropwise over 30 min. The reaction was stirred for 4 h and then conc. in vacuo to a white solid. The solid was dissolved in CH2Cl2 (150 mL) and reacted with diethylamine (3.2 g, 43.8 mmol, Aldrich) the reaction was stirred for 16 h and then conc. in vacuo to a yellow solid. The solid was purified by radial chromatography (SiO2, 1:5, EtOAc:hexanes) to yield 4.3 grams (94%) of the product as a colorless oil. MS (ESI) 262 (M+H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.